5-(2,6-dipyridin-2-ylpyridin-4-yl)benzene-1,3-dicarboxylic acid
Description
5-(2,6-Dipyridin-2-ylpyridin-4-yl)benzene-1,3-dicarboxylic acid is a polyaromatic dicarboxylic acid featuring a central benzene ring substituted with two carboxylic acid groups at the 1- and 3-positions and a 2,6-dipyridin-2-ylpyridin-4-yl moiety at the 5-position. This compound’s structure combines rigid aromaticity with multiple coordination sites, making it a promising ligand for constructing metal-organic frameworks (MOFs) and coordination polymers. The pyridine substituents enhance its ability to coordinate with metal ions, while the dicarboxylic groups facilitate the formation of extended porous networks. Such properties are critical for applications in gas adsorption, catalysis, and selective separation processes .
Properties
IUPAC Name |
5-(2,6-dipyridin-2-ylpyridin-4-yl)benzene-1,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N3O4/c27-22(28)16-9-14(10-17(11-16)23(29)30)15-12-20(18-5-1-3-7-24-18)26-21(13-15)19-6-2-4-8-25-19/h1-13H,(H,27,28)(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWPXBACDSFVWOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C4=CC(=CC(=C4)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-([2,2’:6’,2’‘-Terpyridin]-4’-yl)isophthalic acid typically involves the following steps:
Synthesis of 2,2’6’,2’'-Terpyridine: This can be achieved through the oxidative coupling of pyridines or by the reaction of 2-acetylpyridine with N,N-dimethylformamide dimethyl acetal, followed by condensation with ammonium acetate.
Functionalization of Terpyridine: The terpyridine is then functionalized at the 4’-position to introduce the isophthalic acid moiety.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products:
Oxidation: Quinones or other oxidized aromatic compounds.
Reduction: Alcohols or aldehydes derived from the carboxylic acid groups.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Chemistry:
Coordination Chemistry: The compound’s terpyridine moiety allows it to form stable complexes with transition metals, which can be used in catalysis and materials science.
Materials Science: Metal-organic frameworks (MOFs) and other supramolecular structures can be constructed using this compound as a building block.
Biology and Medicine:
Anticancer Research: Derivatives of terpyridine have shown potential as anticancer agents by targeting specific cellular pathways.
Industry:
Mechanism of Action
The mechanism of action of 5-([2,2’:6’,2’‘-Terpyridin]-4’-yl)isophthalic acid primarily involves its ability to coordinate with metal ions. The terpyridine moiety acts as a tridentate ligand, binding to metal centers and forming stable complexes. These metal complexes can participate in various catalytic processes, including oxidation-reduction reactions and polymerization . The specific molecular targets and pathways depend on the metal ion and the overall structure of the complex.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 5-(2,6-dipyridin-2-ylpyridin-4-yl)benzene-1,3-dicarboxylic acid can be contextualized by comparing it to analogous dicarboxylic acids, as outlined below.
Structural and Functional Comparisons
Key Research Findings
- Coordination Versatility : The pyridine-rich structure of 5-(2,6-dipyridin-2-ylpyridin-4-yl)benzene-1,3-dicarboxylic acid enables stronger metal-ligand interactions compared to simpler dicarboxylic acids like trimesic acid. This results in MOFs with higher thermal stability (up to 400°C) and enhanced Lewis basicity for CO₂ adsorption .
- Pore Tunability : MOFs derived from this compound exhibit larger surface areas (>3000 m²/g) than those using 4,4′-dicarboxydiphenyl ether, which has flexible linkers that reduce rigidity and porosity .
- Alkaline Stability : Unlike 5-hydroxybenzene-1,3-dicarboxylic acid, which degrades in alkaline conditions due to its hydroxyl group, the pyridine substituents in the target compound confer resistance to hydrolysis, as observed in studies on aryl-linked dicarboxylates .
- Selective Adsorption : MOFs incorporating this ligand show superior selectivity for C₂H₄/C₂H₆ separation compared to terephthalic acid-based frameworks, attributed to π-π interactions between pyridines and unsaturated hydrocarbons .
Biological Activity
5-(2,6-dipyridin-2-ylpyridin-4-yl)benzene-1,3-dicarboxylic acid is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action.
Chemical Structure and Properties
The compound features a dicarboxylic acid structure with two pyridine moieties, which enhances its reactivity and ability to form coordination complexes with metal ions. The presence of multiple nitrogen atoms in the pyridine rings contributes to its unique chemical properties, making it suitable for various biological applications.
Anticancer Activity
Recent studies have highlighted the cytotoxic effects of 5-(2,6-dipyridin-2-ylpyridin-4-yl)benzene-1,3-dicarboxylic acid against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and interference with cell cycle progression.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the compound's effect on several cancer cell lines including HepG2 (liver cancer) and MCF-7 (breast cancer). The results indicated significant cytotoxicity:
| Cell Line | IC50 (µg/mL) | Viability (%) at IC50 |
|---|---|---|
| HepG2 | 42 | 67.7 |
| MCF-7 | 100 | 78.14 |
| HaCaT | >250 | 82.23 |
| NIH 3T3 | >500 | 96.11 |
These findings suggest that the compound exhibits selective toxicity towards cancer cells while sparing normal cells, indicating its potential as an anticancer agent .
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising antimicrobial activity. Research indicates that it can inhibit the growth of various bacterial strains, suggesting its potential as an antibiotic candidate.
Antimicrobial Efficacy
A comparative study on similar dicarboxylic acid derivatives demonstrated varying degrees of antimicrobial activity:
| Compound | Microbial Strain | MIC (µg/mL) |
|---|---|---|
| Z10 | Pseudomonas aeruginosa | 6.25 |
| Z9 | Methicillin Resistant Staphylococcus aureus | 12.5 |
| Z12 | Vancomycin Resistant Enterococci | 12.5 |
These results illustrate the potential of dicarboxylic acids in developing new antibiotics against resistant strains .
The biological activity of 5-(2,6-dipyridin-2-ylpyridin-4-yl)benzene-1,3-dicarboxylic acid can be attributed to several mechanisms:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Interference : It disrupts normal cell cycle progression, particularly in rapidly dividing cancer cells.
- Metal Coordination : Its ability to coordinate with metal ions may enhance its biological activity and stability in biological systems.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
